molecular formula C₈H₂D₄O B1146896 4,5,6,7-Tetradeuterio-1-benzofuran CAS No. 1571080-49-3

4,5,6,7-Tetradeuterio-1-benzofuran

Cat. No.: B1146896
CAS No.: 1571080-49-3
M. Wt: 122.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetradeuterio-1-benzofuran is a deuterated analog of the benzofuran scaffold, where four hydrogen atoms at positions 4, 5, 6, and 7 are replaced with deuterium. Benzofuran derivatives are heterocyclic compounds featuring a fused benzene and furan ring system. These compounds are widely studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The deuterated variant is of particular interest in drug development due to the kinetic isotope effect, which can enhance metabolic stability and prolong the half-life of pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetradeuterio-1-benzofuran typically involves the deuteration of benzofuran. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperature to ensure complete deuteration at the desired positions.

Another approach involves the use of deuterated reagents in the synthesis of benzofuran derivatives. For example, starting from a deuterated precursor such as 4,5,6,7-tetradeuterio-2-hydroxybenzaldehyde, the benzofuran ring can be constructed through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetradeuterio-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzofuran-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield deuterated benzofuran alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Deuterated benzofuran alcohols.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

4,5,6,7-Tetradeuterio-1-benzofuran is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a deuterium-labeled compound in studies of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to investigate the fate of benzofuran derivatives in biological systems.

    Medicine: Used in drug development and pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of benzofuran-based drugs.

    Industry: Applied in the development of deuterated materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetradeuterio-1-benzofuran is primarily related to its role as a deuterium-labeled compound. The presence of deuterium atoms can influence the rate of chemical reactions through the kinetic isotope effect, where the replacement of hydrogen with deuterium results in a lower reaction rate due to the stronger C-D bond compared to the C-H bond . This property is exploited in studies of reaction mechanisms and metabolic pathways to gain insights into the behavior of benzofuran derivatives .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 4,5,6,7-Tetradeuterio-1-benzofuran and related compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound Deuterium at C4–C7 ~136.2 (est.) Not provided Drug metabolism studies, isotopic labeling
1,2,3,7,8-Pentachlorodibenzofuran Chlorine at C1, C2, C3, C7, C8 374.3 57117-43-8 Environmental pollutant (dioxin-like toxicity)
1,4,6,7-Tetrachlorodibenzofuran Chlorine at C1, C4, C6, C7 305.96 66794-59-0 Environmental analysis standard
3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran Methyl groups at C3, C6; saturated ring 166.2 1321-64-8* Synthetic intermediate (purity: 96%)

*Note: CAS 1321-64-8 is listed inconsistently across sources; verify before application.

Key Observations:

  • Substituent Effects : Chlorinated derivatives (e.g., pentachlorodibenzofuran) exhibit high environmental persistence and toxicity due to chlorine's electronegativity and lipophilicity . In contrast, deuterium substitution in this compound primarily alters pharmacokinetics rather than bioactivity .
  • Ring Saturation : The tetrahydro derivative (3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran) features a partially saturated ring, reducing aromaticity and increasing flexibility, which may influence binding to biological targets .

Biological Activity

Overview

4,5,6,7-Tetradeuterio-1-benzofuran is a deuterated derivative of benzofuran, characterized by the substitution of hydrogen atoms with deuterium at positions 4, 5, 6, and 7 of the benzofuran ring. This modification alters the compound's physical and chemical properties, making it a valuable tool in biological and medicinal research. The compound has been studied for its potential biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Target of Action

Benzofuran derivatives interact with various biological targets within cells, influencing numerous cellular processes. The specific mechanisms through which this compound exerts its effects are still under investigation but are believed to involve modulation of biochemical pathways associated with cell growth and survival.

Mode of Action

The compound's mode of action may include:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells .
  • Cytokine Modulation : Influence on pro-inflammatory cytokines like IL-6 .

Anti-Tumor Activity

Research indicates that benzofuran derivatives can induce apoptosis in cancer cell lines. For instance, studies have shown that compounds similar to this compound can increase ROS levels and activate caspases involved in programmed cell death. In K562 leukemia cells, exposure to these compounds resulted in significant increases in caspase activity over time .

Antibacterial Activity

Benzofuran derivatives exhibit varying degrees of antibacterial activity. Preliminary studies suggest that some derivatives demonstrate moderate effectiveness against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for certain benzofuran compounds range from 16 to 64 µg/mL .

Anti-Oxidative Properties

The anti-oxidative capacity of benzofuran derivatives is another area of interest. These compounds have been shown to scavenge free radicals and reduce oxidative damage in cellular models. This property is particularly relevant for therapeutic applications aimed at conditions associated with oxidative stress.

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzofuran derivatives:

  • Apoptosis Induction :
    • A study demonstrated that specific benzofurans could induce apoptosis in K562 cells through ROS generation and subsequent activation of caspases 3 and 7. After 48 hours of exposure, one compound showed a 2.31-fold increase in caspase activity compared to controls .
  • Antimicrobial Screening :
    • A screening process evaluated the antibacterial properties of various benzofuran compounds against clinical strains. Results indicated moderate activity against specific Gram-positive strains .
  • Metabolic Studies :
    • The unique isotopic labeling provided by deuterated compounds like this compound facilitates metabolic studies to track the fate of these compounds in biological systems. This application is crucial for understanding pharmacokinetics and drug development.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anti-TumorInduces apoptosis via ROS generation
AntibacterialModerate activity against Gram-positive bacteria
Anti-OxidativeScavenges free radicals
Metabolic StudiesUsed for tracking metabolic pathways

Q & A

Q. How can researchers optimize the synthesis of 4,5,6,7-Tetradeuterio-1-benzofuran to ensure high isotopic purity?

Basic Question
To achieve high isotopic purity, deuterated reagents (e.g., D₂O, CD₃OD) must replace protonated counterparts in key reaction steps. Cyclization precursors (e.g., deuterated 2-hydroxybenzaldehyde) should undergo deuterium exchange via acid- or base-catalyzed processes. Post-synthesis, techniques like recrystallization with deuterated solvents or preparative HPLC minimize isotopic dilution .

Q. What are the critical challenges in interpreting NMR data for deuterated benzofuran derivatives?

Basic Question
Deuterium substitution alters spin-spin coupling and reduces signal intensity in ¹H NMR due to isotopic effects. For example, adjacent protons to deuterium may exhibit splitting patterns distinct from non-deuterated analogs. Researchers should reference studies on similar compounds (e.g., hydroxybenzofurans) to validate peak assignments .

Q. How do deuterium substitutions influence the metabolic stability of benzofuran-based compounds in pharmacokinetic studies?

Advanced Question
Deuterium incorporation can slow metabolism via the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated oxidation. Comparative studies using LC-MS with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) are critical for tracking metabolic pathways. For example, ¹³C-labeled dibenzofurans have been used to monitor degradation products in hepatic microsomes .

Q. What strategies are effective for exploring structure-activity relationships (SAR) in deuterated benzofuran derivatives?

Advanced Question
A dual approach is recommended:

High-throughput screening : Survey existing libraries (e.g., KU CMLD Center) for biological activity trends.

Focused library design : Systematically vary substituents (e.g., trifluoromethyl, ester groups) on the benzofuran core to assess impacts on target binding. For instance, pendant groups at C-3 and C-4 significantly modulate HCV NS5B polymerase inhibition .

Q. How should researchers address discrepancies in experimental data between deuterated and non-deuterated analogs?

Advanced Question
Contradictions in solubility or reactivity often arise from steric/electronic effects of deuterium. Controlled experiments under identical conditions (e.g., solvent, temperature) are essential. For spectral mismatches, computational tools (e.g., density functional theory) can predict isotopic shifts in NMR or IR spectra .

Q. What methodologies elucidate the mechanism of action of deuterated benzofurans in biological systems?

Advanced Question

  • Apoptosis assays : Measure caspase-3/7 activation in leukemia cell lines (e.g., K562) exposed to deuterated derivatives.
  • Cytokine profiling : Use ELISA to quantify IL-6 suppression in inflammatory models.
  • Docking studies : Simulate interactions with targets (e.g., NS5B polymerase) to identify binding hotspots influenced by deuterium .

Q. How can efficient synthetic routes be designed for deuterated benzofurans with complex substituents?

Basic Question
Modular synthesis is key. For example:

  • Core formation : Cyclize deuterated diketones with acid catalysts.
  • Functionalization : Introduce substituents (e.g., difluoromethyl groups) via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. Continuous flow reactors improve yield and scalability for multi-step reactions .

Q. Which advanced analytical techniques are essential for characterizing deuterated benzofurans?

Basic Question

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and isotopic purity.
  • Isotope-ratio monitoring NMR : Quantify deuterium incorporation at specific positions.
  • X-ray crystallography : Resolve stereochemical effects of deuterium substitution .

Q. What in vitro models are suitable for evaluating the pharmacokinetics of deuterated benzofurans?

Advanced Question

  • HepG2 cells : Assess hepatic metabolism and cytotoxicity.
  • Caco-2 monolayers : Measure permeability for oral bioavailability predictions.
  • Microsomal stability assays : Compare t₁/₂ values of deuterated vs. non-deuterated analogs .

Q. How can the toxicological profile of deuterated benzofurans be assessed during preclinical studies?

Advanced Question

  • Ames test : Screen for mutagenicity using Salmonella strains.
  • hERG inhibition assay : Evaluate cardiac toxicity risks.
  • In vitro cytotoxicity panels : Test against primary human hepatocytes and renal cells. DSSTox data (e.g., DTXSID codes) provide comparative toxicity profiles for structural analogs .

Properties

IUPAC Name

4,5,6,7-tetradeuterio-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANQTJSKSUMEQM-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 30 (10.3 g; 39.3 mmol), EtOH (250 mL) and saturated NaHCO3 (100 mL) were heated to reflux for 1 h. The reaction mixture was cooled to room temperature and the EtOH removed in vacuo. Ice was added to the residue aqueous solution and the reaction carefully acidified to about pH 2 with 2 N HCl. The resulting mixture was extracted with EtOAc (2×300 mL) and the combined organic phase washed with brine, dried (NaSO4), filtered and evaporated to yield a brown oil (8.8 g). The crude product was run through a silica gel column with 15% EtOAc:hexane to yield 31 (5.44 g; 62.9%) as a white solid.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
62.9%

Synthesis routes and methods II

Procedure details

A mixture of dihydrobezofuran a (Davies, H. M. L.; Grazini, M. V. A.; Aouad, E. Org. Lett. 2001, 3, 1475) (160 mg, 0.9 mmol) DDQ (300 mg) and CH2Cl2 (11 mL) was maintained at room temp. for 2 days. The solution was diluted with 50% ethyl acetate-hexanes and washed with 0.5 N NaOH (3×10 mL), brine (1×10 mL), dried (Na2SO4), filtered, and concentrated to afford 150 mg (93%) of bezofuran b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods III

Procedure details

A suspension of 2-methoxycarbonyl-5-nitrobenzofuran (2.0 g), 10% Pd/C (2.0 g), Na2SO4 (2.0 g) in MeOH (500 mL) was hydrogenated at 55 PSI for 3 days. The resulting solution was filtered through a pad of celite, concentrated and chromatographed using n-hexanes then 10%, 20% EtOAc/n-hexanes to give (±)-5-amino-2,3-dihydro-2-methoxycarbonyl)benzofuran. 1H NMR (CDCl3): δ 6.69 (d, 1H , J=8.1 Hz), 6.56 (d, 1H, J=1.2 Hz), 6.48 (dd, 1H, J=1.8 and 7.5 Hz), 5.14 (dd, 1H, J=6.6 and 7.2 Hz), 3.79 (s, 3H), 3.47 (dd, 1H, J=10.5 and 10.8 Hz), 3.26 (dd, 1H, J=7.2 and 6.6 Hz); LCMS: purity: 100%; MS (m/e): 194 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

As depicted in Scheme F, dihydrobenzofuran intermediate F-3 could be prepared starting from commercially available 2-furaldehyde and diethyl succinate. Treatment of 2-furaldehyde and diethyl succinate with potassium t-butoxide in refluxing t-butanol gives intermediate F-1. Treatment of F-1 with sodium acetate in refluxing acetic anhydride, followed by aqueous work-up and subsequently refluxing the residue in EtOH in the presence of K2CO3, gives benzofuran F-2. F-2 could be subjected to hydrogenation conditions to provide dihydrobenzofuran F-3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide (13.0 g., 0.05 mole) in tetrahydrofuran (60 ml.) is added dropwise with stirring to lithium aluminum hydride (3.0 g., 0.08 mole) in tetrahydrofuran (60 ml.) at 25°-30° C. The mixture is stirred for 2 hours at 25°-30° C. and then is treated successively with 3 g. of water, 3 g. of 15% sodium hydroxide solution and 9 g. of water. The solid precipitate is removed by filtration. The tetrahydrofuran solution is evaporated at reduced pressure to provide 2-(4-aminobutyl)-6-dimethylaminomethyl)benzofuran.
Name
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.